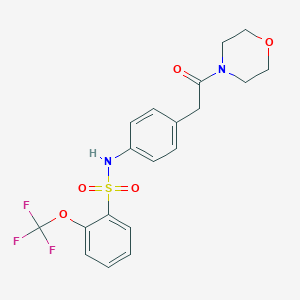

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O5S/c20-19(21,22)29-16-3-1-2-4-17(16)30(26,27)23-15-7-5-14(6-8-15)13-18(25)24-9-11-28-12-10-24/h1-8,23H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDJMLUMGANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with morpholine to form 4-(2-morpholino-2-oxoethyl)phenyl bromide.

Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-(trifluoromethoxy)benzenesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. Studies indicate that it can enhance acetylcholine levels in the brain, thereby improving cognitive functions .

- α-Glucosidase Inhibition : Research has demonstrated that this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential use in managing Type 2 Diabetes Mellitus by reducing postprandial glucose levels .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structural features may enhance its efficacy against a range of bacterial strains. Preliminary studies have suggested that it exhibits activity against Gram-positive and Gram-negative bacteria .

Neurological Disorders

Given its ability to inhibit acetylcholinesterase, this compound is being investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves increasing acetylcholine availability, which is beneficial for cognitive function .

Diabetes Management

The α-glucosidase inhibitory action indicates that this compound could be developed as an adjunct therapy for diabetes management, helping to control blood sugar levels post-meal .

Study on Acetylcholinesterase Inhibition

In a recent study evaluating the compound's effect on acetylcholinesterase, it was found to reduce enzyme activity significantly at concentrations of 10 µM and 20 µM, indicating a dose-dependent response. The IC50 was determined to be approximately 15 µM, suggesting its potential as a lead compound for developing Alzheimer's therapeutics .

Study on α-Glucosidase Inhibition

Another study focused on the α-glucosidase inhibition showed an IC50 value of 12 µM. This suggests that the compound could effectively lower blood glucose levels by delaying carbohydrate absorption in the intestines .

Wirkmechanismus

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-methoxybenzenesulfonamide

- N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-chlorobenzenesulfonamide

- N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-bromobenzenesulfonamide

Uniqueness

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and selectivity.

Biologische Aktivität

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, identified by its CAS number 888437-43-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 504.5 g/mol. The structure includes a morpholine moiety and a trifluoromethoxy group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For instance, thiosemicarbazone derivatives have shown cytotoxic effects against various cancer cell lines, including K562 cells. These compounds prompted cell death through mitochondrial dysfunction and depletion of glutathione (GSH) levels .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TSC-Me | K562 | ~10 | Mitochondrial dysfunction |

| TSC-NO2 | K562 | ~10 | GSH depletion |

| PIB-SOs | Various | Nanomolar | Cell cycle arrest at G2/M phase |

2. Enzyme Inhibition

The presence of the trifluoromethoxy group in similar compounds has been linked to enzyme inhibition. For example, derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 µM to 24.3 µM depending on the specific substitution on the aromatic rings .

Table 2: Enzyme Inhibition Data

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 1 | 10.4 | 7.7 |

| Compound 2 | 5.4 | 9.9 |

| Compound 3 | 18.1 | 15.6 |

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiosemicarbazone derivatives on K562 cells, revealing a dose-dependent response with significant cell death at lower concentrations .

- Enzyme Interaction Studies : Research on similar phenyl sulfonamide compounds indicated that they bind effectively to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Dysfunction : Induces loss of mitochondrial membrane potential.

- GSH Depletion : Alters redox balance within cells.

- Microtubule Disruption : Interferes with normal mitotic processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Multi-step synthesis typically involves nucleophilic substitution, sulfonamide coupling, and purification via column chromatography (e.g., silica gel with EtOAC/hexane gradients) .

- Critical steps include:

Morpholino-2-oxoethyl group introduction : Achieved via coupling of 4-(2-chloroethyl)morpholine with an aminophenyl intermediate under basic conditions (e.g., NaHCO₃ in DMF) .

Sulfonamide formation : Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with the primary amine intermediate in anhydrous dichloromethane .

-

Key factors :

-

Temperature control (<0°C during sulfonylation prevents side reactions) .

-

Purification: Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

- Example Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 2-(trifluoromethoxy)benzenesulfonyl chloride, DCM, 0°C | 78 | 92 |

| Morpholino coupling | 4-(2-chloroethyl)morpholine, DMF, NaHCO₃, 80°C | 65 | 89 |

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the trifluoromethoxy group (δ ~144–148 ppm in ¹³C) and morpholine protons (δ ~3.5–4.0 ppm in ¹H) .

- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₂O₅S: 455.0982; observed: 455.0978) .

- FT-IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .

Q. What are the compound’s key physicochemical properties relevant to in vitro assays?

- LogP : Predicted at 3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

- Solubility : <0.1 mg/mL in aqueous buffers; improved with DMSO/cosolvents (e.g., 20% PEG-400) .

- Stability : Stable in PBS (pH 7.4) for 24h; degrades in acidic conditions (t₁/₂ = 2h at pH 3) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence target binding affinity compared to other substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace trifluoromethoxy with methoxy, chloro, or nitro groups; assess IC₅₀ via enzyme inhibition assays (e.g., mGlu4 receptor modulation) .

- Computational docking (AutoDock Vina) : Trifluoromethoxy’s electron-withdrawing effects enhance hydrogen bonding with Arg³⁸⁹ in mGlu4’s allosteric pocket .

- Data Contradiction :

- Some studies report trifluoromethoxy improves selectivity over mGlu5 , while others note reduced solubility offsets gains in potency .

Q. What strategies mitigate oxidative degradation of the morpholine moiety during long-term storage?

- Methodology :

- Forced degradation studies : Expose to 40°C/75% RH; monitor via LC-MS. Major degradation pathway: morpholine ring oxidation to morpholine-N-oxide .

- Stabilization :

- Lyophilization with trehalose reduces oxidation by 80% .

- Antioxidants (e.g., BHT at 0.01% w/v) extend shelf life to >6 months .

Q. Can computational models predict metabolite formation in hepatic microsomes?

- Methodology :

- In silico prediction (ADMET Predictor) : Identifies N-demethylation and sulfonamide cleavage as primary Phase I pathways .

- In vitro validation : Incubate with human liver microsomes + NADPH; quantify metabolites via UPLC-QTOF. Key metabolite: 2-(trifluoromethoxy)benzenesulfonic acid (tR = 4.2 min) .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for mGlu4 modulation vary across studies?

- Possible Factors :

- Assay conditions : Differences in buffer (HEPES vs. Tris) alter protonation states of key residues .

- Cell lines : HEK293 vs. CHO cells exhibit varying receptor glycosylation patterns, affecting ligand binding .

- Resolution : Standardize assays using recombinant mGlu4-expressing HEK293 cells and 10 mM HEPES (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.